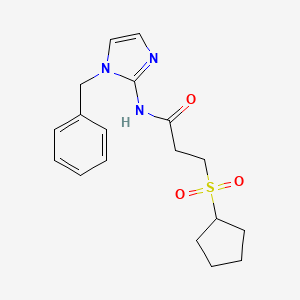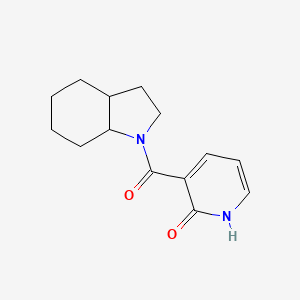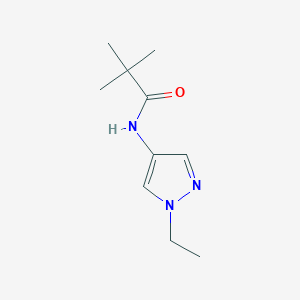
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide, also known as BZiP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZiP is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development and progression of cancer.
科学研究应用
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The c-Myc-Max interaction is a critical target for cancer therapy, as it regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the c-Myc-Max interaction in vitro and in vivo, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
作用机制
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide binds to the Max protein, which is the partner of c-Myc in the c-Myc-Max complex. This binding prevents the formation of the c-Myc-Max complex, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells. This compound has also been shown to disrupt the interaction between c-Myc and other transcription factors, such as Miz-1 and Sp1, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects in animal models of colitis, suggesting potential applications in inflammatory bowel disease.
实验室实验的优点和局限性
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide is a potent and selective inhibitor of the c-Myc-Max interaction, making it a valuable tool for studying the role of this interaction in cancer and other diseases. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide. One area of focus is the development of more potent and selective inhibitors of the c-Myc-Max interaction, which could have even greater therapeutic potential. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent.
合成方法
The synthesis of N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide involves a series of chemical reactions, starting with the reaction of 2-bromoacetophenone with benzylamine to form N-benzyl-2-acetophenoneimine. This intermediate is then reacted with imidazole in the presence of a base to form N-(1-benzylimidazol-2-yl)-2-acetophenoneimine. The final step involves the reaction of N-(1-benzylimidazol-2-yl)-2-acetophenoneimine with cyclopentylsulfonyl chloride in the presence of a base to form this compound.
属性
IUPAC Name |
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(10-13-25(23,24)16-8-4-5-9-16)20-18-19-11-12-21(18)14-15-6-2-1-3-7-15/h1-3,6-7,11-12,16H,4-5,8-10,13-14H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRPQANUQLFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)


![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)


![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)